molecular formula C13H19F2NO4 B7627771 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid

2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid

Cat. No.: B7627771
M. Wt: 291.29 g/mol
InChI Key: BOKMKCHQDOXWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid is a chemical compound with potential applications in scientific research. It is a derivative of cyclohexanecarbonylmorpholine, which is a heterocyclic compound used as a building block in the synthesis of various pharmaceuticals. The synthesis of this compound involves several steps, and it has been studied for its mechanism of action and potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid is not well understood. However, it is believed to act as a modulator of protein-protein interactions, particularly those involved in signal transduction pathways. It may also affect the activity of enzymes and receptors, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have potential anticancer activity in vitro, as well as antiviral activity against certain viruses. It may also affect the function of ion channels and transporters, leading to changes in cellular metabolism and homeostasis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid in lab experiments include its potential as a building block in the synthesis of various pharmaceuticals and its potential as a probe to study protein-protein interactions. However, its limitations include the lack of understanding of its mechanism of action and potential side effects on cellular function.

Future Directions

There are several future directions for the study of 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid. These include:
1. Further exploration of its mechanism of action and potential targets in cellular pathways.
2. Optimization of its synthesis method to improve yield and purity.
3. Development of derivatives with improved potency and selectivity for specific targets.
4. Evaluation of its potential as a therapeutic agent for various diseases, including cancer and viral infections.
5. Study of its potential side effects on cellular function and metabolism.
6. Exploration of its potential as a tool for studying protein-protein interactions and drug discovery.

Synthesis Methods

The synthesis of 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid involves the reaction of 4-(4,4-Difluorocyclohexanecarbonyl)morpholine with chloroacetic acid in the presence of a base. The reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a building block in the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. It can also be used as a probe to study the interaction between proteins and small molecules, as well as the mechanism of action of drugs.

Properties

IUPAC Name

2-[4-(4,4-difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO4/c14-13(15)3-1-9(2-4-13)12(19)16-5-6-20-8-10(16)7-11(17)18/h9-10H,1-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKMKCHQDOXWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCOCC2CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.